molecular formula C12H10BrNO B1463132 2-Bromo-5-(2-methoxyphenyl)pyridine CAS No. 1142193-77-8

2-Bromo-5-(2-methoxyphenyl)pyridine

Cat. No. B1463132
M. Wt: 264.12 g/mol
InChI Key: SLJNWBSNNULWKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(2-methoxyphenyl)pyridine is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of pyridine derivatives .


Synthesis Analysis

An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .


Molecular Structure Analysis

The molecular formula of 2-Bromo-5-(2-methoxyphenyl)pyridine is C6H6BrNO . Its average mass is 188.022 Da and its mono-isotopic mass is 186.963272 Da .


Chemical Reactions Analysis

2-Bromo-5-(2-methoxyphenyl)pyridine is a reagent used in the preparation of tetrahydroisoquinoline amides as bronchodilators . It is also used in Negishi cross-coupling reactions with aryl halides catalyzed by palladium .


Physical And Chemical Properties Analysis

2-Bromo-5-(2-methoxyphenyl)pyridine is a pale yellow liquid . It has a molecular weight of 202.05 and is stored at temperatures between 2-8°C .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-5-(2-methoxyphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c1-15-11-5-3-2-4-10(11)9-6-7-12(13)14-8-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJNWBSNNULWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(2-methoxyphenyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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